molecular formula C35H53AuClO2P B12057022 Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)

Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)

Cat. No.: B12057022
M. Wt: 769.2 g/mol
InChI Key: CDLGGLLRZVWITN-UHFFFAOYSA-M
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Description

Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) is a gold-based compound that is often used as a catalyst in various chemical reactions. It is known for its high reactivity and stability, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) typically involves the reaction of gold chloride with the corresponding phosphine ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the gold complex .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of gold(III) species, while reduction can yield gold(0) nanoparticles .

Mechanism of Action

The mechanism by which Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) exerts its effects involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

Molecular Formula

C35H53AuClO2P

Molecular Weight

769.2 g/mol

IUPAC Name

chlorogold;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C35H53O2P.Au.ClH/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;;/h19-25,27-28H,9-18H2,1-8H3;;1H/q;+1;/p-1

InChI Key

CDLGGLLRZVWITN-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.Cl[Au]

Origin of Product

United States

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